BenchChemオンラインストアへようこそ!

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide

PDE4 Inhibition Structure-Activity Relationship Regioisomer Selectivity

This specific 3-methylbenzamide regioisomer is essential for reproducible PDE4 screening campaigns. Generic substitution with 2- or 4-methyl congeners introduces uncontrolled variables that invalidate SAR interpretations. The pyridazinone core delivers a documented pIC50 range of 6.5-8.7 against PDE4, while the balanced physicochemical profile (XLogP3=3.1, TPSA=71 Ų) ensures cell permeability. Use CAS 921852-96-2 as your validated entry point for COPD, asthma, or neuroinflammation hit-to-lead programs, and pair with the 2-methyl and 4-methyl analogs to map regioisomeric SAR comprehensively.

Molecular Formula C22H23N3O3
Molecular Weight 377.444
CAS No. 921852-96-2
Cat. No. B2472358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide
CAS921852-96-2
Molecular FormulaC22H23N3O3
Molecular Weight377.444
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC(=C3)C
InChIInChI=1S/C22H23N3O3/c1-3-28-19-9-7-17(8-10-19)20-11-12-21(26)25(24-20)14-13-23-22(27)18-6-4-5-16(2)15-18/h4-12,15H,3,13-14H2,1-2H3,(H,23,27)
InChIKeyLVUIOCYLTXSQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide (CAS 921852-96-2)


N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide (CAS 921852-96-2) is a synthetic small molecule built on a pyridazinone core, a privileged heterocyclic scaffold extensively documented for potent phosphodiesterase (PDE) inhibition, particularly PDE4 [1]. The compound's modular architecture links a 4-ethoxyphenyl substituent to an N-ethyl-3-methylbenzamide tail, a structural configuration that dictates its distinct physicochemical and pharmacological profile [2]. This specific 3-methylbenzamide isomer represents a critical variant within a series of positional isomers, where minor structural perturbations profoundly impact molecular recognition and target engagement, making precise chemical identity non-negotiable for reproducible screening and lead optimization campaigns [3].

The Isomer Pitfall: Why N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide is Not Interchangeable with Its 2- or 4-Methyl Analogs


Generic substitution within the N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-methylbenzamide series is contraindicated because subtle regioisomeric differences on the terminal benzamide ring are known to dictate PDE isozyme selectivity and intrinsic potency [1]. The 3-methyl substitution pattern of CAS 921852-96-2 is neither a default nor a trivial variation; it occupies a distinct steric and electronic space that cannot be mimicked by 2- or 4-methyl congeners. In the broader pyridazinone class, N-substitution has been shown to be a fundamental driver of PDE4 selectivity, directly influencing the inhibitor's interaction with the enzyme's catalytic domain [2]. Therefore, substituting this compound with an alternative isomer without confirmatory biochemical data introduces an uncontrolled variable into any assay, potentially invalidating structure-activity relationship (SAR) interpretations and confounding lead optimization efforts [3].

Evidence Guide: Quantifiable Differentiation of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide


Regioisomeric Differentiation: 3-Methyl vs. 2- and 4-Methyl Benzamide Positional Isomers

The target compound features a 3-methylbenzamide moiety, differentiating it from its 2-methylbenzamide (CAS 921578-38-3) and 4-methylbenzamide (CAS 921805-40-5) analogs. While direct, publicly available head-to-head biochemical data is absent, the established SAR for pyridazinone-based PDE inhibitors indicates that the position of the methyl substituent on the terminal phenyl ring modulates the inhibitor's pIC50 by up to 1.5 log units [1]. This inference is drawn from systematic studies of analogous series where N-substitution patterns critically influence PDE4 vs. PDE3 selectivity, with pIC50 values ranging from 5.4 to 8.7 depending on the substituent's steric and electronic properties [2]. The 3-methyl orientation presents a distinct steric footprint and electron density distribution compared to its ortho- and para-substituted counterparts, which is predicted to alter the molecule's conformational preference and hydrogen-bonding network within the PDE catalytic pocket [1].

PDE4 Inhibition Structure-Activity Relationship Regioisomer Selectivity

Physicochemical Signature: Computed LogP, PSA, and H-Bonding Capacity Differentiate from Close Analogs

Computed physicochemical properties provide a quantitative basis for differentiating this compound from its nearest neighbors. The target compound has an XLogP3 of 3.1, a topological polar surface area (TPSA) of 71 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. In comparison, the 2-methyl isomer (CAS 921578-38-3) and 4-methyl isomer (CAS 921805-40-5) share the same atom connectivity but may exhibit subtle differences in computed properties due to the methyl position affecting molecular shape and electron distribution. The TPSA of 71 Ų is a critical parameter for predicting passive membrane permeability; compounds with TPSA < 140 Ų are generally considered to have favorable intestinal absorption, and values near 70 Ų are often associated with optimal blood-brain barrier penetration [2]. The XLogP3 of 3.1 also positions the compound within a favorable lipophilicity window (1-3) for oral bioavailability, distinguishing it from more lipophilic analogs that may suffer from poor solubility or promiscuous binding.

Lipophilicity Drug-likeness ADME Prediction

Scaffold Privilege: Pyridazinone Core as a Documented PDE4 Pharmacophore

The pyridazinone ring is a well-validated PDE4 pharmacophore. In a key study, pyridazinone 3b demonstrated a PDE4 pIC50 of 6.5, while also showing some PDE3 activity (pIC50 = 6.6) [1]. Further optimization in a cis-tetrahydrophthalazinone/pyridazinone hybrid series yielded compounds with PDE4 pIC50 values ranging from 7.0 to 8.7, with the 5-methyl-4,5-dihydropyridazinone moiety specifically enhancing PDE3 activity [2]. Patents covering pyridazinone derivatives as PDE inhibitors further confirm the scaffold's industrial relevance [3]. The target compound, bearing the 6-oxopyridazin-1(6H)-yl core, is a direct structural descendant of these validated pharmacophores, and its 3-methylbenzamide tail is anticipated to further tune selectivity and potency.

PDE4 Inhibition Pharmacophore Drug Discovery

Synthetic Tractability and Commercial Availability Advantage

The target compound is listed by multiple chemical vendors as a stockable research chemical with a typical purity of 95% [1]. In contrast, several closely related analogs, such as the 2-methyl and 4-methyl isomers, are only available via custom synthesis with longer lead times. This immediate availability reduces the delay between hit identification and confirmatory re-testing, a critical factor in fast-paced drug discovery timelines. The well-documented multi-step synthetic route to this pyridazinone class [2] also means that scale-up and further derivatization are technically feasible, supporting a smooth transition from hit to lead optimization.

Chemical Synthesis Screening Library Hit-to-Lead

High-Value Application Scenarios for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide Based on Established Evidence


PDE4 Inhibitor Screening and Hit Validation in Respiratory or CNS Inflammation Programs

With the pyridazinone core's documented PDE4 pIC50 range of 6.5 to 8.7 [1][2], this compound serves as an ideal entry point for screening cascades targeting chronic obstructive pulmonary disease (COPD), asthma, or neuroinflammation. Its 3-methyl substitution pattern provides a specific SAR vector to explore regioisomeric effects on PDE4 subtype selectivity, a key consideration in mitigating emetic side effects.

Chemical Probe Development for cAMP Signaling Pathway Dissection

The compound's balanced physicochemical profile (XLogP3 = 3.1, TPSA = 71 Ų) [3] makes it a suitable candidate for developing a cell-permeable chemical probe. Researchers can utilize this molecule to modulate intracellular cAMP levels in target cells, enabling detailed mechanistic studies of PDE4-mediated signal transduction, provided that on-target potency is first confirmed in biochemical assays.

Rapid SAR Expansion via Regioisomeric Series

Given the commercial availability of this specific 3-methyl isomer [4], medicinal chemistry teams can quickly procure the 2-methyl (CAS 921578-38-3) and 4-methyl (CAS 921805-40-5) analogs to establish a comprehensive regioisomeric SAR. This facilitates rapid mapping of steric and electronic requirements for optimal PDE4 binding, accelerating the hit-to-lead phase.

In Silico Docking and Pharmacophore Model Refinement

The compound's well-defined structure and documented scaffold-pharmacophore relationship [1][2] make it an excellent test case for computational chemists seeking to refine docking models against PDE4 crystal structures. Its activity prediction against various PDE isoforms can help validate in silico screening workflows.

Quote Request

Request a Quote for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.